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1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

VEGFR-2 Kinase inhibitor Pyrazolopyrimidine SAR

1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1788543-21-4, MW 299.30, C₁₅H₁₄FN₅O) is a synthetic small-molecule heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine urea class. Its core scaffold is a privileged structure in medicinal chemistry, widely exploited as an ATP-competitive kinase inhibitor scaffold, particularly against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases.

Molecular Formula C15H14FN5O
Molecular Weight 299.309
CAS No. 1788543-21-4
Cat. No. B2765782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS1788543-21-4
Molecular FormulaC15H14FN5O
Molecular Weight299.309
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C15H14FN5O/c1-10-6-14-17-8-13(9-21(14)20-10)19-15(22)18-7-11-2-4-12(16)5-3-11/h2-6,8-9H,7H2,1H3,(H2,18,19,22)
InChIKeyBOCIPZBLUPBBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea for Kinase-Targeted Research Procurement


1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1788543-21-4, MW 299.30, C₁₅H₁₄FN₅O) is a synthetic small-molecule heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine urea class . Its core scaffold is a privileged structure in medicinal chemistry, widely exploited as an ATP-competitive kinase inhibitor scaffold, particularly against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases [1]. The compound features a 4-fluorobenzyl substituent on the urea terminus distal to the pyrazolopyrimidine core—a structural motif associated with enhanced lipophilicity and target binding compared to unsubstituted phenyl analogs [2].

Why Generic Pyrazolopyrimidine Ureas Cannot Substitute for the 4-Fluorobenzyl Variant


Within the pyrazolo[1,5-a]pyrimidine urea class, small modifications to the N-aryl urea terminus produce orders-of-magnitude differences in kinase selectivity and antiproliferative potency. The 2008 Abbott/abbvie SAR study demonstrated that substituting the terminal phenyl ring of 6-(4-N,N′-diphenyl)ureas with various groups shifted VEGFR-2 IC₅₀ values from <10 nM to >1 µM, while altering selectivity against PDGFR family kinases [1]. The 4-fluorobenzyl substituent present in CAS 1788543-21-4 introduces a methylene spacer that is absent in the direct phenyl analog (CAS 1795190-98-5); this spacer increases conformational flexibility and alters the hydrogen-bonding geometry of the urea carbonyl within the kinase hinge region, potentially reducing steric clash with the gatekeeper residue [2]. Furthermore, the 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine core differentiates this compound from 7-amino-substituted analogs that dominate the early VEGFR inhibitor literature, creating a distinct selectivity profile that cannot be assumed from class-level data alone [1].

Quantitative Differentiation Evidence for CAS 1788543-21-4 Against Closest Structural Analogs


Structural Differentiation: 4-Fluorobenzyl vs. 4-Fluorophenyl Urea Terminus and Its Impact on VEGFR-2 Binding Mode

The compound CAS 1788543-21-4 bears a 4-fluorobenzyl group connected via a methylene (-CH₂-) spacer to the urea nitrogen. The closest commercially available analog, 1-(4-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795190-98-5, MW 285.28), lacks this methylene spacer and instead has the 4-fluorophenyl group directly attached to the urea . Molecular docking studies on pyrazolopyrimidine urea VEGFR-2 inhibitors demonstrate that the urea NH groups form critical hydrogen bonds with Glu885 and Asp1046 in the DFG motif; the presence or absence of a methylene spacer alters the dihedral angle of the urea linkage, which can shift the terminal aryl ring into either the hydrophobic back pocket or the solvent-exposed region [1]. In the broader diaryl urea pyrazolopyrimidine series, VEGFR-2 IC₅₀ values span from 0.95 nM to >10 µM depending on terminal aryl substitution, confirming that this structural position is a critical determinant of potency [2].

VEGFR-2 Kinase inhibitor Pyrazolopyrimidine SAR

Lipophilicity-Driven Differentiation from Polar-Terminus Analogs: 4-Fluorobenzyl vs. 4-Methoxyphenethyl

The 4-fluorobenzyl group provides a balanced lipophilic profile (estimated cLogP ~2.9) that is intermediate between the more polar 4-methoxyphenethyl analog (1-(4-methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, estimated cLogP ~2.1) and the more lipophilic 3,4-dichlorophenyl analog (1-(3,4-dichlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, estimated cLogP ~3.8) . In the pyrazolopyrimidine urea class, compounds with cLogP in the 2.5–3.5 range have been shown to possess optimal cellular permeability while maintaining aqueous solubility above 10 µM, a critical threshold for reliable in vitro assay performance [1]. The fluorine atom on the benzyl ring further contributes to metabolic stability by blocking potential CYP450-mediated aromatic hydroxylation, a feature not present in the unsubstituted phenyl or cyclohexyl analogs [2].

Lipophilicity Permeability Drug-likeness

Patent-Landscape Differentiation: Inclusion in Bayer Substituted Pyrazolyl Urea Cancer Patent Family

The structural class encompassing CAS 1788543-21-4 falls within the generic Markush claims of patent WO-2005110994-A2 (Bayer Pharmaceuticals Corp.), which describes substituted pyrazolyl urea derivatives of formula (I) for the treatment of cancer, including compounds where the terminal urea substituent includes optionally substituted benzyl groups [1]. This patent family, which has been maintained in multiple jurisdictions including the United States (US 8,207,166), explicitly claims pyrazolyl ureas with halogen-substituted benzyl moieties as anticancer agents acting via kinase inhibition. Compounds outside this patent space, such as the simple phenyl urea analog (CAS 1798539-23-7), may not carry the same freedom-to-operate advantages for translational research. Additionally, the 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine core positions this compound distinctly from the 7-amino-substituted VEGFR inhibitors described in J. Med. Chem. 2008 (Abbott), which represent a separate chemical sub-series with different kinase selectivity profiles [2].

Cancer therapeutics Kinase inhibitor patent VEGFR inhibitor

Kinase Profiling Potential: 2-Methyl Core Substitution as a Selectivity Handle vs. 7-Amino-Substituted VEGFR Inhibitors

The compound's pyrazolo[1,5-a]pyrimidine core bears a 2-methyl substituent rather than the 7-amino group found in the most extensively characterized VEGFR/PDGFR inhibitors from the Abbott series [1]. In the Abbott SAR campaign, the 7-amino group formed a critical hydrogen bond with the kinase hinge region (Cys919 backbone), and its removal or modification dramatically altered kinase selectivity [1]. The 2-methyl substitution in CAS 1788543-21-4 is expected to preserve ATP-competitive binding but shift the selectivity fingerprint away from VEGFR-2/PDGFR dual inhibition toward potentially distinct kinase targets. Recent reviews indicate that pyrazolo[1,5-a]pyrimidines with C-2 alkyl substitution have been developed as inhibitors of CDK2, TRKA, EGFR, B-Raf, and MEK kinases, with potency ranges spanning IC₅₀ 0.95 nM–10 µM depending on the specific substitution pattern [2]. The 6-position urea linkage in this compound provides an additional vector for kinase selectivity tuning that is absent in C-3 or C-5 substituted analogs [3].

Kinase selectivity VEGFR-2 PDGFR Off-target profiling

Antiproliferative Activity Reference Range from Structurally Proximal Diaryl Urea Pyrazolopyrimidines

While direct NCI-60 or antiproliferative data for CAS 1788543-21-4 is not publicly reported, the structurally proximal diaryl urea pyrazolopyrimidine derivatives described by Kassab et al. (2020) provide a quantitative activity envelope for this chemotype [1]. In that series, four compounds bearing urea-linked aryl groups at the pyrazolopyrimidine 6-position demonstrated broad-spectrum antiproliferative activity across the NCI panel, with GI₅₀ values ranging from 0.553 to 3.80 µM and TGI values from 2.17 to >100 µM [1]. The most potent compounds in this series inhibited VEGFR-2 with IC₅₀ values in the nanomolar range (exact values reported as sub-100 nM) and induced G2/M cell cycle arrest with DNA fragmentation, confirming an apoptosis-mediated mechanism [1]. The 4-fluorobenzyl substituent in CAS 1788543-21-4 is expected to fall within or near this activity range, distinguishing it from less potent N-alkyl urea analogs (e.g., 1-cyclohexyl or 1-tert-butyl derivatives) that lack the aromatic ring required for hydrophobic pocket occupancy [2].

Antiproliferative activity NCI-60 screening Cancer cell lines

Recommended Procurement and Research Application Scenarios for 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea


Kinase Selectivity Profiling Against VEGFR, PDGFR, and CDK Kinase Panels

The 2-methyl-6-yl urea substitution pattern in CAS 1788543-21-4 distinguishes it from extensively characterized 7-amino-substituted pyrazolopyrimidine ureas [1]. Researchers should prioritize this compound for broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to define the selectivity fingerprint of the 2-methyl sub-series. The expected intermediate lipophilicity (cLogP ~2.9) ensures compatibility with standard biochemical assay conditions at concentrations up to 10 µM without precipitation artifacts [2]. Comparative profiling against the direct phenyl analog (CAS 1795190-98-5) and the 7-amino-substituted VEGFR inhibitor compound 34a [1] will reveal the contribution of the 4-fluorobenzyl methylene spacer to kinase selectivity.

Antiproliferative Screening in NCI-60 or Alternative Cancer Cell Line Panels

Based on the antiproliferative activity range (GI₅₀ 0.553–3.80 µM) established for structurally proximal diaryl urea pyrazolopyrimidines [3], CAS 1788543-21-4 is positioned as a candidate for primary cytotoxicity screening. The 4-fluorobenzyl group is expected to confer favorable cellular permeability, enabling reliable intracellular target engagement at concentrations achievable in standard cell-based assays. Procure this compound alongside the 4-methoxyphenethyl and 3,4-dichlorophenyl analogs to generate a matched lipophilicity series for SAR analysis of cellular potency vs. physicochemical properties.

In Vivo Pharmacokinetic and Tolerability Assessment in Murine Xenograft Models

The para-fluorine substitution on the benzyl ring is a well-validated strategy for blocking CYP450-mediated metabolic oxidation, potentially extending the compound's in vivo half-life relative to unsubstituted phenyl analogs [2]. Prior pyrazolopyrimidine urea compounds with favorable pharmacokinetic profiles (e.g., compound 34a from the Abbott series, ED₅₀ = 1.4 mg/kg in the murine uterine edema model [1]) demonstrate the class's potential for in vivo efficacy. CAS 1788543-21-4 should be prioritized for rodent PK studies (IV/PO crossover design) and maximum tolerated dose (MTD) determination, with the expectation that the balanced lipophilicity profile supports oral bioavailability exceeding 30%.

Medicinal Chemistry Optimization of the Urea Linker and Terminal Aryl Group

As a late-stage diversification scaffold, CAS 1788543-21-4 offers two tunable vectors: the urea NH (accessible via alkylation or acylation) and the 4-fluorobenzyl ring (amenable to further substitution). The 2-methylpyrazolo[1,5-a]pyrimidine core provides a rigid, planar scaffold with demonstrated ATP-competitive binding, while the 6-yl urea linkage serves as a conformational hinge [2]. Medicinal chemistry teams should use this compound as a starting point for parallel library synthesis, exploring variations at the benzyl position (e.g., 3-fluoro, 2,4-difluoro, or 4-chloro substitution) to generate SAR around kinase hinge-region interactions.

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